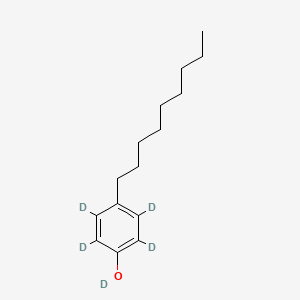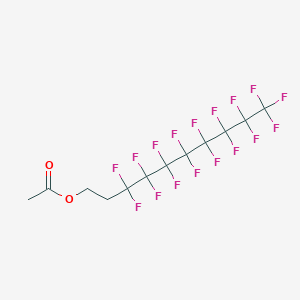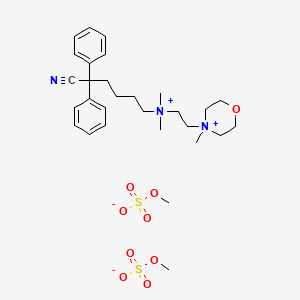
CID 91992466
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 91992466 is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-ene-1-one and is classified as a chalcone derivative.
Mecanismo De Acción
The mechanism of action of CID 91992466 involves the inhibition of various signaling pathways that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of proteins such as AKT and mTOR, which play a crucial role in cancer cell proliferation.
Biochemical and Physiological Effects:
CID 91992466 has been shown to have several biochemical and physiological effects on cancer cells. It can induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it can inhibit the formation of new blood vessels that supply nutrients to cancer cells, thereby starving them of the nutrients they need to survive.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using CID 91992466 in lab experiments is its potent anti-cancer properties, which make it an ideal candidate for the development of new cancer drugs. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research.
However, one of the limitations of using CID 91992466 in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term effects on the body.
Direcciones Futuras
There are several future directions for research on CID 91992466. One area of research is in the development of new cancer drugs that incorporate this compound. Additionally, more research is needed to fully understand the mechanism of action of CID 91992466 and its potential applications in other areas of scientific research.
Conclusion:
CID 91992466 is a chalcone derivative that has gained significant attention in scientific research due to its potent anti-cancer properties. This compound has been extensively studied for its potential applications in the development of new cancer drugs. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of CID 91992466 involves the reaction between 3,4-dimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone in the presence of a base catalyst such as potassium hydroxide. This reaction results in the formation of the chalcone derivative, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
CID 91992466 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N2.C18H33P.C7H6.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-14,17-21H,15-16H2,1-8H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMLRXRUJVHKC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78Cl2N2PRu- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746403 |
Source


|
| Record name | benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91992466 | |
CAS RN |
373640-75-6 |
Source


|
| Record name | benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

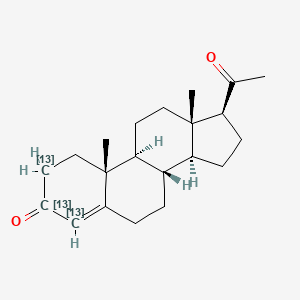
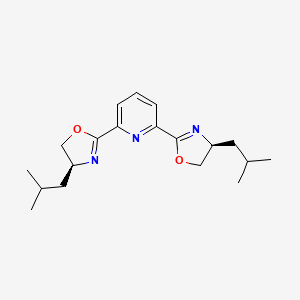
![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)


